The synthesis of 5-Diethylamino-2-pentanone can be achieved through several methods:
The molecular structure of 5-Diethylamino-2-pentanone features a pentanone backbone with a diethylamino group at the fifth carbon position. The structural representation can be summarized as follows:
The compound's structure allows it to participate in various chemical reactions due to the presence of both the ketone and amine functional groups.
5-Diethylamino-2-pentanone is involved in several types of chemical reactions:
The mechanism of action for 5-Diethylamino-2-pentanone involves its ability to act as a nucleophile in various chemical reactions. It interacts with specific biological targets such as enzymes and receptors, potentially influencing biochemical pathways within cells. For instance, studies have indicated that it exhibits varying binding affinities when interacting with specific proteins like FKBP (FK506-binding protein), which could be relevant for therapeutic applications.
5-Diethylamino-2-pentanone possesses several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and industrial processes.
The applications of 5-Diethylamino-2-pentanone span multiple scientific fields:
The compound is systematically named 5-(diethylamino)pentan-2-one under IUPAC conventions. This name precisely defines its structure: a pentanone chain (5-carbon ketone) with the carbonyl group at position 2 and a diethylamino moiety (−N(C₂H₅)₂) at position 5. The structural formula is CH₃C(O)CH₂CH₂CH₂N(CH₂CH₃)₂, confirming a 7-atom chain between the carbonyl oxygen and the tertiary amine nitrogen. Key representations include:
InChI=1S/C9H19NO/c1-4-10(5-2)8-6-7-9(3)11/h4-8H2,1-3H3
[2] [7] [8] GRGNJBKJCVOFEO-UHFFFAOYSA-N
[2] [7] O=C(C)CCCN(CC)CC
[3] Table 1: Standard Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 5-(Diethylamino)pentan-2-one |
InChI | 1S/C9H19NO/c1-4-10(5-2)8-6-7-9(3)11/h4-8H2,1-3H3 |
SMILES | O=C(C)CCCN(CC)CC |
The CAS Registry Number 105-14-6 is the universal identifier for this compound. It is commercially designated as Novol Ketone or DF 493, reflecting its industrial applications. Additional synonyms include:
Table 2: Common Synonyms and Trade Names
Synonym | Source |
---|---|
Novol Ketone | Industrial suppliers |
DF 493 | Pharmaceutical archives |
5-Diethylaminopentan-2-one | Chemical databases |
NSC 6320 | Research literature |
The molecular formula C₉H₁₉NO comprises 9 carbon, 19 hydrogen, 1 nitrogen, and 1 oxygen atom. The molecular weight is 157.25 g/mol, calculated as:
Table 3: Elemental Composition
Element | Count | Atomic Mass (u) | Contribution (u) |
---|---|---|---|
Carbon | 9 | 12.010 | 108.090 |
Hydrogen | 19 | 1.008 | 19.152 |
Nitrogen | 1 | 14.007 | 14.007 |
Oxygen | 1 | 15.999 | 15.999 |
Total | 157.248 |
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2